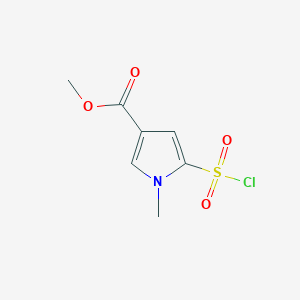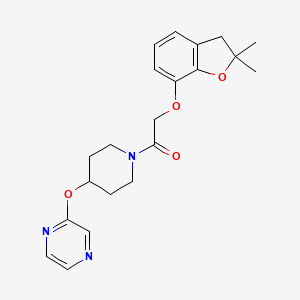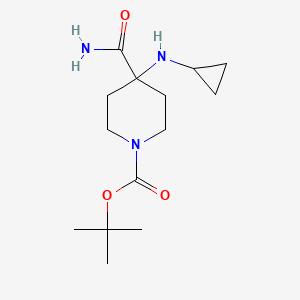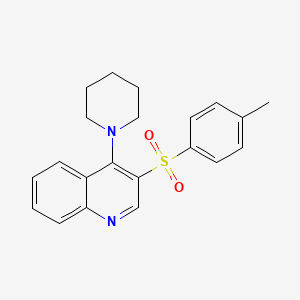![molecular formula C14H25NO3 B2795122 Tert-butyl 3-[(3-methylbut-2-en-1-yl)oxy]pyrrolidine-1-carboxylate CAS No. 1384430-66-3](/img/structure/B2795122.png)
Tert-butyl 3-[(3-methylbut-2-en-1-yl)oxy]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-[(3-methylbut-2-en-1-yl)oxy]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H25NO3 and a molecular weight of 255.36 g/mol . This compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and an ether linkage to a 3-methylbut-2-en-1-yl group . It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(3-methylbut-2-en-1-yl)oxy]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 3-methylbut-2-en-1-ol under suitable conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the efficient production of the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-[(3-methylbut-2-en-1-yl)oxy]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Tert-butyl 3-[(3-methylbut-2-en-1-yl)oxy]pyrrolidine-1-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl 3-[(3-methylbut-2-en-1-yl)oxy]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-hydroxypyrrolidine-1-carboxylate: A precursor in the synthesis of tert-butyl 3-[(3-methylbut-2-en-1-yl)oxy]pyrrolidine-1-carboxylate.
3-methylbut-2-en-1-ol: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability . Additionally, the ether linkage and pyrrolidine ring contribute to its versatility in various chemical reactions and applications .
Propriétés
IUPAC Name |
tert-butyl 3-(3-methylbut-2-enoxy)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-11(2)7-9-17-12-6-8-15(10-12)13(16)18-14(3,4)5/h7,12H,6,8-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGLAYWEWUULBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1CCN(C1)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![dimethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2795039.png)
![5-((2-fluorobenzyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795041.png)
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2795043.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2795044.png)
![1-(benzylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol](/img/structure/B2795045.png)
![3-(1-(2-(2-methoxyphenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795046.png)
![N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)-N'-(3,3,5-trimethylcyclohexyl)ethanediamide](/img/structure/B2795049.png)
![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis(diphenylphosphino)ferrocene](/img/structure/B2795050.png)


![1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2795055.png)


![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2795062.png)
